molecular formula C6H12ClNS B13558952 1-Thia-6-azaspiro[3.4]octanehydrochloride

1-Thia-6-azaspiro[3.4]octanehydrochloride

Cat. No.: B13558952
M. Wt: 165.69 g/mol
InChI Key: ALPYFSMYXPPCCM-UHFFFAOYSA-N
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Description

1-Thia-6-azaspiro[3.4]octanehydrochloride is a spirocyclic compound characterized by a unique structure that includes both sulfur and nitrogen atoms within its ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Thia-6-azaspiro[3.4]octanehydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of p-toluenesulfonamide and tribromo-pentaerythritol, followed by deprotection steps to yield the desired spirocyclic structure . The reaction conditions often include the use of bases such as potassium carbonate or cesium carbonate and solvents like methanol or ethanol.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of robust and step-economic routes is essential for large-scale production, which may include enantioselective approaches to obtain the desired stereochemistry .

Chemical Reactions Analysis

Types of Reactions: 1-Thia-6-azaspiro[3.4]octanehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic structure.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives .

Scientific Research Applications

1-Thia-6-azaspiro[3.4]octanehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Thia-6-azaspiro[3.4]octanehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The presence of sulfur and nitrogen atoms in its structure allows it to form stable interactions with target molecules, thereby modulating their activity .

Comparison with Similar Compounds

  • 6-Thia-1-azaspiro[3.4]octane 6,6-dioxide hydrochloride
  • 1-Thia-6-azaspiro[3.4]octane 1,1-dioxide hydrochloride

Comparison: 1-Thia-6-azaspiro[3.4]octanehydrochloride is unique due to its specific spirocyclic structure and the presence of both sulfur and nitrogen atoms. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H12ClNS

Molecular Weight

165.69 g/mol

IUPAC Name

1-thia-7-azaspiro[3.4]octane;hydrochloride

InChI

InChI=1S/C6H11NS.ClH/c1-3-7-5-6(1)2-4-8-6;/h7H,1-5H2;1H

InChI Key

ALPYFSMYXPPCCM-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CCS2.Cl

Origin of Product

United States

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